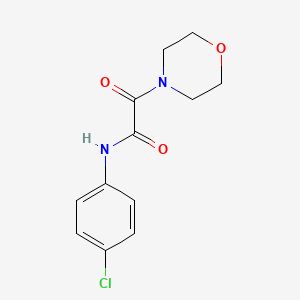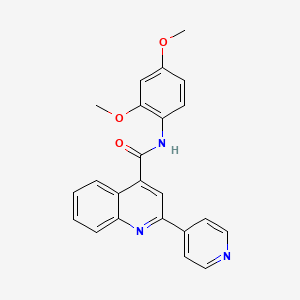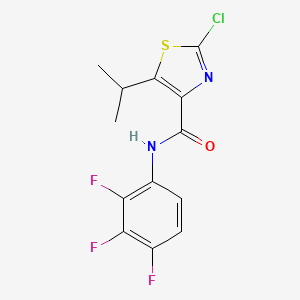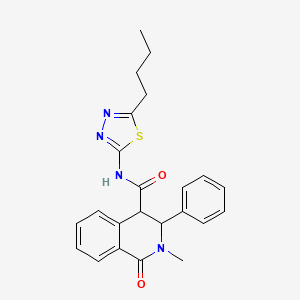![molecular formula C17H19ClN2O3S B11018110 N-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-leucine](/img/structure/B11018110.png)
N-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-({2-[2-(2-CHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)-4-METHYLPENTANOIC ACID is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a chlorophenyl group, and a pentanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-({2-[2-(2-CHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)-4-METHYLPENTANOIC ACID typically involves multiple steps, starting with the formation of the thiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The chlorophenyl group is then introduced via electrophilic substitution reactions. The final step involves the coupling of the thiazole derivative with a suitable amino acid derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-({2-[2-(2-CHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)-4-METHYLPENTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
(2S)-2-({2-[2-(2-CHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)-4-METHYLPENTANOIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (2S)-2-({2-[2-(2-CHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)-4-METHYLPENTANOIC ACID involves its interaction with specific molecular targets. The thiazole ring and chlorophenyl group are believed to play a crucial role in its binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Similar in structure due to the presence of chlorine atoms and an aromatic ring.
Ringer’s lactate solution: Although not structurally similar, it shares some functional similarities in terms of its use in medical applications.
Heparinoid: Similar in terms of its biological activity and potential therapeutic applications.
Uniqueness
What sets (2S)-2-({2-[2-(2-CHLOROPHENYL)-1,3-THIAZOL-4-YL]ACETYL}AMINO)-4-METHYLPENTANOIC ACID apart is its unique combination of a thiazole ring and a chlorophenyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic development.
Properties
Molecular Formula |
C17H19ClN2O3S |
|---|---|
Molecular Weight |
366.9 g/mol |
IUPAC Name |
(2S)-2-[[2-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C17H19ClN2O3S/c1-10(2)7-14(17(22)23)20-15(21)8-11-9-24-16(19-11)12-5-3-4-6-13(12)18/h3-6,9-10,14H,7-8H2,1-2H3,(H,20,21)(H,22,23)/t14-/m0/s1 |
InChI Key |
GECVPZMADHTLQS-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)CC1=CSC(=N1)C2=CC=CC=C2Cl |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)CC1=CSC(=N1)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-1-(3-chloro-4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11018037.png)

![5-(3-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-3-oxopropyl)-3-phenylimidazolidine-2,4-dione](/img/structure/B11018048.png)
![6-({[2-(2,6-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid](/img/structure/B11018049.png)


![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11018061.png)
![N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11018073.png)
![N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-indazole-3-carboxamide](/img/structure/B11018074.png)
![N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-1-[3-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11018078.png)
![2-(cyclopropylamino)-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11018079.png)
![N-[4-(dibutylsulfamoyl)phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11018095.png)

